A Technical Guide to the Synthesis and Characterization of Lansoprazole Metabolites
A Technical Guide to the Synthesis and Characterization of Lansoprazole Metabolites
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide provides a comprehensive overview of the synthesis and characterization of the major metabolites of Lansoprazole, a widely used proton pump inhibitor. This document details the metabolic pathways, experimental protocols for chemical synthesis, and analytical characterization techniques pertinent to Lansoprazole sulfone and 5-hydroxy Lansoprazole, the primary metabolic products, as well as the common synthetic precursor, Lansoprazole sulfide.
Introduction to Lansoprazole Metabolism
Lansoprazole is extensively metabolized in the liver, primarily by the cytochrome P450 enzyme system. The two major metabolites formed are 5-hydroxy Lansoprazole and Lansoprazole sulfone.[1][2] The formation of these metabolites is primarily catalyzed by two key enzymes: CYP2C19 is the principal enzyme responsible for the hydroxylation of Lansoprazole to 5-hydroxy Lansoprazole, while CYP3A4 is the main catalyst for the oxidation of Lansoprazole to Lansoprazole sulfone.[1][3][4] The R-enantiomer of Lansoprazole preferentially undergoes metabolism to the sulfone form via CYP3A4, whereas the S-enantiomer is more inclined towards the hydroxylation pathway mediated by CYP2C19.[1] It is noteworthy that CYP2C19 is also capable of further metabolizing Lansoprazole sulfone to 5-hydroxy Lansoprazole.[1]
The metabolic conversion of Lansoprazole is a critical aspect of its pharmacokinetic and pharmacodynamic profile, influencing its efficacy and potential for drug-drug interactions. Understanding the synthesis and properties of these metabolites is therefore essential for drug development and clinical pharmacology studies.
Metabolic Pathway of Lansoprazole
The metabolic transformation of Lansoprazole into its primary metabolites is depicted in the signaling pathway diagram below.
Synthesis of Lansoprazole Metabolites and Intermediates
The following sections provide detailed synthetic workflows and experimental protocols for Lansoprazole sulfide (a key intermediate), Lansoprazole sulfone, and 5-hydroxy Lansoprazole.
Synthetic Workflow Overview
The general synthetic approach involves the initial synthesis of Lansoprazole sulfide, which can then be selectively oxidized to either Lansoprazole (the parent drug) or further to Lansoprazole sulfone.
Experimental Protocols
Lansoprazole sulfide is a crucial intermediate in the synthesis of Lansoprazole and its sulfone metabolite.
-
Reaction: Condensation of 2-mercaptobenzimidazole with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride.
-
Protocol:
-
In a suitable reaction vessel, dissolve 2-mercaptobenzimidazole (1.0 eq) and potassium hydroxide (2.2 eq) in deionized water. Stir at room temperature until all solids are dissolved.[5]
-
Prepare a separate solution of 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride (1.0 eq) in deionized water.[5]
-
Add the pyridine solution dropwise to the benzimidazole solution at room temperature over a period of 1-2 hours.[5]
-
After the addition is complete, continue stirring the reaction mixture at a controlled temperature (e.g., 10°C) for approximately 4 hours.[5]
-
Collect the precipitated solid by vacuum filtration.
-
Wash the solid with deionized water until the filtrate is neutral.
-
Dry the product under reduced pressure at 45°C to a constant weight to yield Lansoprazole sulfide as an off-white solid.[6]
-
Lansoprazole sulfone is produced by the oxidation of either Lansoprazole sulfide or Lansoprazole.
-
Reaction: Oxidation of Lansoprazole sulfide.
-
Protocol:
-
Suspend Lansoprazole sulfide (1.0 eq) in a suitable solvent such as chloroform.[7]
-
Cool the suspension to a low temperature, typically between -10°C and 0°C.[7]
-
Dissolve an oxidizing agent, such as meta-chloroperoxybenzoic acid (m-CPBA) (approx. 2.2 eq), in the same solvent.
-
Add the m-CPBA solution dropwise to the cooled Lansoprazole sulfide suspension over several hours, maintaining the low temperature.[7]
-
After the addition is complete, allow the reaction to proceed for an additional 1-2 hours at the same temperature.
-
Quench the reaction by adding an aqueous solution of sodium bicarbonate.[7]
-
Separate the organic layer, wash with brine, and dry over anhydrous sodium sulfate.
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water) to obtain Lansoprazole sulfone as a white crystalline solid.[8]
-
The synthesis of 5-hydroxy Lansoprazole is more complex and typically involves a multi-step process starting from a substituted benzimidazole.
-
Reaction: Multi-step synthesis followed by oxidation.
-
Protocol Overview: A general approach involves the synthesis of a 5-hydroxy-2-mercaptobenzimidazole intermediate. This intermediate is then condensed with 2-chloromethyl-3-methyl-4-(2,2,2-trifluoroethoxy)pyridine hydrochloride, similar to the Lansoprazole sulfide synthesis. The resulting hydroxylated sulfide is then carefully oxidized to the corresponding sulfoxide (5-hydroxy Lansoprazole). Due to the sensitive nature of the hydroxyl group, protecting group strategies may be employed during the synthesis.
Characterization of Metabolites
A combination of spectroscopic and chromatographic techniques is employed to confirm the identity, purity, and structure of the synthesized metabolites.
Physical and Spectroscopic Data
The following tables summarize the key physical and spectroscopic data for Lansoprazole and its metabolites.
Table 1: Physical Properties
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | Appearance |
| Lansoprazole | C₁₆H₁₄F₃N₃O₂S | 369.36 | 178-182 (dec)[2] | White to brownish-white crystalline powder[2] |
| Lansoprazole Sulfide | C₁₆H₁₄F₃N₃OS | 353.36 | 142-144[9] | Off-white to beige solid[10] |
| Lansoprazole Sulfone | C₁₆H₁₄F₃N₃O₃S | 385.36 | 207 (dec)[11][12] | White solid[12] |
| 5-Hydroxy Lansoprazole | C₁₆H₁₄F₃N₃O₃S | 385.36 | >155 (dec)[13] | Data not available |
Table 2: ¹H NMR Spectral Data (DMSO-d₆, δ ppm)
| Compound | -CH₃ | -OCH₂CF₃ | -CH₂S- | Aromatic-H | Pyridine-H |
| Lansoprazole | 2.19[14] | 4.6-5.1[14] | 4.6-5.1[14] | 7.0-7.8[14] | 8.1-8.4[14] |
| Lansoprazole Sulfone | ~2.2 | ~4.8 | ~4.9 | ~7.3-7.8 | ~8.3 |
| Lansoprazole Sulfide | Data not available | Data not available | Data not available | Data not available | Data not available |
| 5-Hydroxy Lansoprazole | Data not available | Data not available | Data not available | Data not available | Data not available |
Table 3: ¹³C NMR Spectral Data (DMSO-d₆, δ ppm)
| Compound | -CH₃ | -OCH₂CF₃ | -CH₂S- | Aromatic/Pyridine Carbons |
| Lansoprazole | 10.43[14] | 60.0[14] | Not specified | 107.0, 116.1, 123.1, 148.0, 150.9, 161.3[14][15] |
| Lansoprazole Sulfone | Data not available | Data not available | Data not available | Data not available |
| Lansoprazole Sulfide | Data not available | Data not available | Data not available | Data not available |
| 5-Hydroxy Lansoprazole | Data not available | Data not available | Data not available | Data not available |
Table 4: Mass Spectrometry Data (m/z)
| Compound | Ionization Mode | [M+H]⁺ | Key Fragment Ions |
| Lansoprazole | ESI+ | 370.0836 | 164[16] |
| Lansoprazole Sulfide | ESI+ | 354.03 | Data not available |
| Lansoprazole Sulfone | ESI+ | 386.0781 | 135.0553, 252.0301 |
| 5-Hydroxy Lansoprazole | ESI+ | 386.0785 | Data not available |
Analytical Chromatography Protocol (HPLC)
High-Performance Liquid Chromatography (HPLC) is a standard method for assessing the purity of synthesized metabolites and for their quantification in biological matrices.
-
Instrumentation: A standard HPLC system equipped with a UV detector.
-
Column: A reverse-phase C18 column (e.g., 250 mm x 4.6 mm, 5 µm particle size).[17]
-
Mobile Phase: A mixture of methanol and water (e.g., 80:20 v/v).[17]
-
Flow Rate: 0.8 mL/min.[17]
-
Detection: UV detection at 285 nm.[17]
-
Procedure:
-
Prepare standard solutions of the Lansoprazole metabolites in a suitable diluent (e.g., the mobile phase).
-
Inject a fixed volume (e.g., 20 µL) of the sample onto the HPLC system.
-
Record the chromatogram and determine the retention time for each compound.
-
Purity is assessed by the peak area percentage of the main component.
-
Conclusion
This technical guide has outlined the primary metabolic pathways of Lansoprazole and provided detailed information on the synthesis and characterization of its major metabolites, Lansoprazole sulfone and 5-hydroxy Lansoprazole, along with the key synthetic intermediate, Lansoprazole sulfide. The experimental protocols and characterization data presented herein serve as a valuable resource for researchers in drug development and metabolism, facilitating a deeper understanding of the properties and behavior of these important compounds. The provided methodologies can be adapted for the preparation of analytical standards and for use in further pharmacological and toxicological investigations.
References
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- 8. CN103288799A - The synthetic method of lansoprazole and the lansoprazole synthesized by the method - Google Patents [patents.google.com]
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- 11. Lansoprazole sulfone | 131926-99-3 | IL32158 | Biosynth [biosynth.com]
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